molecular formula C16H23IN2O2 B1407650 tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate CAS No. 1706437-45-7

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate

Cat. No. B1407650
CAS RN: 1706437-45-7
M. Wt: 402.27 g/mol
InChI Key: FYIDOSLJNXIVES-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1706437-45-7 . It has a molecular weight of 402.28 . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm^3, a boiling point of 484.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 75.0±3.0 kJ/mol, and it has a flash point of 246.9±27.3 °C . The compound’s molar refractivity is 92.9±0.3 cm^3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate has been involved in synthesis procedures, like the preparation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. The synthesis involves condensation reactions and is characterized by various spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR, as well as single crystal XRD data for structural confirmation (Sanjeevarayappa et al., 2015).

  • Structural Analysis : The crystal and molecular structure of derivatives like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been studied, with precise determination of unit cell parameters and bond lengths and angles, providing foundational knowledge for understanding the chemical behavior of such compounds (Mamat et al., 2012).

Biological and Chemical Properties

  • Antibacterial and Anthelmintic Activity : Some derivatives have been evaluated for their biological properties, including in vitro antibacterial and anthelmintic activities. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized, characterized, and tested, showing moderate activity in these fields (Kulkarni et al., 2016).

  • Anticorrosive Properties : The anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl has been a subject of study. The compound demonstrated significant inhibition efficiency, hinting at its potential in protective surface treatments (Praveen et al., 2021).

Chemical Reactions and Intermediates

  • Role as an Intermediate : The compound serves as an important intermediate in the synthesis of other chemically and biologically active compounds, highlighting its significance in medicinal chemistry and pharmaceutical research. For example, it's a precursor for synthesizing biologically active benzimidazole compounds, demonstrating its versatility and importance in chemical synthesis (Liu Ya-hu, 2010).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-[(4-iodophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIDOSLJNXIVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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